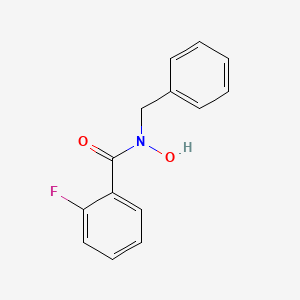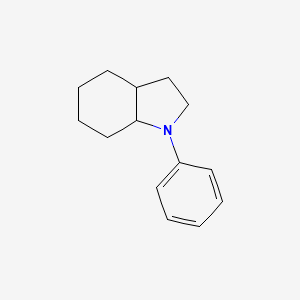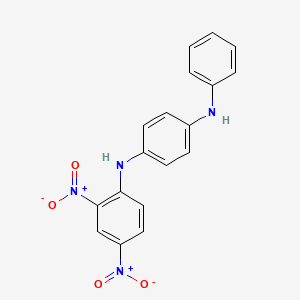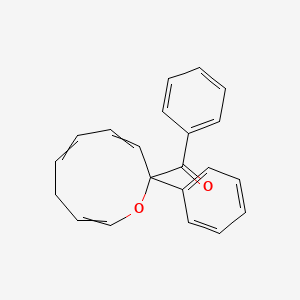![molecular formula C14H13NO2 B14315229 4,6,7-Trimethylpyrano[3,2-f]indol-2(8H)-one CAS No. 113707-88-3](/img/structure/B14315229.png)
4,6,7-Trimethylpyrano[3,2-f]indol-2(8H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6,7-Trimethylpyrano[3,2-f]indol-2(8H)-one is a heterocyclic compound that belongs to the class of pyranoindoles. This compound is characterized by a fused ring system that includes a pyrano ring and an indole moiety. The presence of three methyl groups at positions 4, 6, and 7 adds to its unique structural features. Pyranoindoles are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-Trimethylpyrano[3,2-f]indol-2(8H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis is a well-known method for constructing indole derivatives, which can then be further modified to introduce the pyrano ring . Another approach involves the use of polyphosphates as condensing agents to facilitate the bicyclization of m-phenylenebishydrazone of ethyl pyruvate .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The choice of solvents and reagents is also crucial in scaling up the synthesis for industrial applications.
化学反応の分析
Types of Reactions
4,6,7-Trimethylpyrano[3,2-f]indol-2(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, particularly at positions 3 and 5 of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) or strong acids (e.g., sulfuric acid).
Major Products
The major products formed from these reactions include various substituted pyranoindoles, quinone derivatives, and dihydro derivatives
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a model system for studying reaction mechanisms.
Biology: It exhibits significant biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 4,6,7-Trimethylpyrano[3,2-f]indol-2(8H)-one involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis through the activation of caspases . The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells involved.
類似化合物との比較
4,6,7-Trimethylpyrano[3,2-f]indol-2(8H)-one can be compared with other similar compounds, such as:
Pyrroloindoles: These compounds share a similar indole moiety but differ in the nature of the fused ring system.
Tetrahydropyranoindoles: These compounds have a saturated pyrano ring, which affects their reactivity and biological activities.
Quinoline derivatives: These compounds have a different fused ring system but can exhibit similar biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrano ring, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
113707-88-3 |
|---|---|
分子式 |
C14H13NO2 |
分子量 |
227.26 g/mol |
IUPAC名 |
4,6,7-trimethyl-8H-pyrano[3,2-f]indol-2-one |
InChI |
InChI=1S/C14H13NO2/c1-7-4-14(16)17-13-6-12-11(5-10(7)13)8(2)9(3)15-12/h4-6,15H,1-3H3 |
InChIキー |
NOTWONLNWCFHEL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)OC2=CC3=C(C=C12)C(=C(N3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Dihexylamino)methyl]phenol](/img/structure/B14315148.png)



![1-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]benzene](/img/structure/B14315167.png)
![6-[(Cyclohexylamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14315169.png)


![N-{2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl}acetamide](/img/structure/B14315186.png)


![4-[(E)-(2,4-Dinitrophenyl)diazenyl]-N,N-diphenylaniline](/img/structure/B14315200.png)

![6H-Imidazo[4,5-e]-1,2,4-triazin-6-one, 1,5-dihydro-1,5-dimethyl-](/img/structure/B14315219.png)
